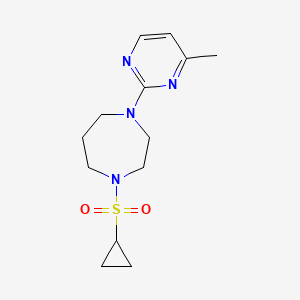![molecular formula C19H25N5OS B12268810 2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
The synthesis of 2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the azetidine ring: This step typically involves the cyclization of a suitable precursor under basic conditions.
Introduction of the thiadiazole moiety: This can be achieved through the reaction of the azetidine intermediate with a thiadiazole derivative.
Attachment of the benzodiazole ring: This final step involves the coupling of the intermediate with a benzodiazole derivative under catalytic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
Applications De Recherche Scientifique
2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-tert-butyl-1,1,3,3-tetramethylguanidine: Known for its use as a base in organic synthesis.
tert-butyl 4-[(E)-But-1-en-3-yl]azetidine-1-carboxylate:
1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its ability to combine the properties of these similar compounds, offering a versatile platform for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H25N5OS |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
5-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C19H25N5OS/c1-19(2,3)17-20-14-7-5-6-8-15(14)24(17)13-11-23(12-13)18-21-16(22-26-18)9-10-25-4/h5-8,13H,9-12H2,1-4H3 |
Clé InChI |
XUNQKCZVYXXBON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NS4)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B12268732.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B12268738.png)
![N-cyclopropyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B12268753.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
![N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268763.png)
![N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12268771.png)
![4-methoxy-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268782.png)
![({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12268786.png)
![7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12268797.png)

![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
